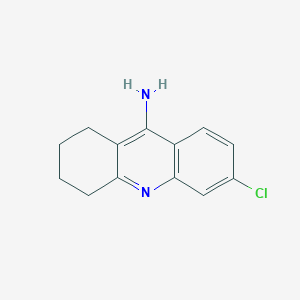

9-AMINO-6-CHLORO-1,2,3,4-TETRAHYDRO-ACRIDINE

Description

The exact mass of the compound 6-Chloro-1,2,3,4-tetrahydroacridin-9-amine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Acridines - Aminoacridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9-AMINO-6-CHLORO-1,2,3,4-TETRAHYDRO-ACRIDINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-AMINO-6-CHLORO-1,2,3,4-TETRAHYDRO-ACRIDINE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-1,2,3,4-tetrahydroacridin-9-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h5-7H,1-4H2,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZMDBQRGRRPMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5778-84-7 |

Source

|

| Record name | 6-Chlorotacrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005778847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-CHLOROTACRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5T9A4VHZ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

9-Amino-6-chloro-1,2,3,4-tetrahydroacridine (6-Chlorotacrine): Mechanism of Action, Multi-Target-Directed Ligand (MTDL) Design, and Experimental Validation

[color="#2

Executive Summary

The multifaceted etiology of Alzheimer’s disease (AD) and the threat of organophosphorus nerve agents demand highly potent, targeted neurological interventions. 9-amino-6-chloro-1,2,3,4-tetrahydroacridine, commonly known as 6-chlorotacrine (6-Cl-THA), is a halogenated derivative of the first FDA-approved anti-Alzheimer's drug, tacrine. By introducing a chlorine atom at the 6-position of the acridine ring, researchers unlocked a massive leap in binding affinity to Acetylcholinesterase (AChE). Today, 6-Cl-THA is not merely utilized as a standalone reversible inhibitor; it serves as a highly efficient, Catalytic Anionic Site (CAS)-anchoring scaffold for the rational design of Multi-Target-Directed Ligands (MTDLs) [1.9].

This technical guide dissects the thermodynamic causality behind 6-Cl-THA's mechanism of action, explores its role in modern MTDL hybrid drug development, and provides self-validating experimental protocols for quantifying its biochemical efficacy.

Molecular Mechanism of Action: The Thermodynamic Advantage

Acetylcholinesterase (AChE) is one of nature's most efficient enzymes, operating near the diffusion limit to hydrolyze the neurotransmitter acetylcholine (ACh)[1]. The active site of AChE is buried at the bottom of a 20 Å deep, narrow gorge lined with aromatic residues.

Binding Kinetics and Halogen-Driven Affinity

Unsubstituted tacrine binds to the Catalytic Anionic Site (CAS) at the bottom of the gorge primarily via π-π stacking with the indole ring of Trp84. However, the addition of a chlorine atom at the 6-position of the acridine ring profoundly alters the molecule's binding thermodynamics[2].

The Causality of the 6-Chloro Substitution:

-

Electron-Withdrawing Effect: The highly electronegative chlorine atom pulls electron density away from the acridine ring system. This altered electrostatic potential optimizes the quadrupole moment of the aromatic rings, significantly strengthening the π-π stacking interaction with Trp84 and Phe330 in the CAS[3].

-

Favorable Free Energy (

): Multiconfiguration thermodynamic integration reveals that 6-chlorotacrine binds approximately 0.7 ± 0.4 kcal/mol stronger than unsubstituted tacrine when the active site triad residue His-440 is deprotonated[2]. -

Halogen Bonding: The chlorine atom itself can participate in highly directional halogen bonding with the hydrophobic wall of the gorge, anchoring the inhibitor more rigidly and reducing entropic penalties during binding.

This thermodynamic superiority translates to a staggering increase in potency; 6-Cl-THA exhibits IC

Diagram 1: 6-Chlorotacrine binding mechanism within the AChE active site gorge.

The Multi-Target-Directed Ligand (MTDL) Paradigm

Because AD is driven by a complex interplay of cholinergic deficits, amyloid-beta (Aβ) aggregation, oxidative stress, and glutamate excitotoxicity, single-target AChE inhibitors provide only symptomatic relief[4]. 6-Cl-THA is now heavily utilized as a "warhead" in the rational design of MTDLs.

Dual-Site Binding and Aβ Aggregation

AChE accelerates Aβ peptide aggregation via interactions at its Peripheral Anionic Site (PAS), specifically involving Trp286[1]. By tethering 6-Cl-THA (which anchors tightly to the CAS) to a second pharmacophore via a carbon-chain linker, researchers create dual-site inhibitors. The linker spans the gorge, allowing the second moiety to bind the PAS, thereby blocking AChE-induced Aβ fibrillogenesis[1].

Prominent 6-Cl-THA Hybrids

-

Lipocrine: A conjugation of 6-Cl-THA with α-lipoic acid. This hybrid not only inhibits AChE but introduces a potent reactive oxygen species (ROS) scavenging mechanism, protecting mitochondria from oxidative decay[4][5].

-

6-Cl-THA-Memantine Hybrids: Memantine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. Fusing it with 6-Cl-THA yields a compound that simultaneously boosts cholinergic transmission and halts glutamate-induced excitotoxicity. In vivo models demonstrate that this hybrid surpasses the neuroprotective effects of memantine alone[6][7].

Quantitative Profiling of 6-Cl-THA Derivatives

The following table synthesizes the comparative inhibitory efficacy of 6-Cl-THA and its derivatives.

| Compound / Ligand | Primary Target(s) | AChE IC | Key Mechanistic Advantage |

| Tacrine | AChE (CAS) | 333 nM | Baseline reversible inhibition; high hepatotoxicity. |

| 6-Chlorotacrine | AChE (CAS) | 0.2 nM | ~1600x enhanced potency via halogen-induced π-π stacking optimization[3]. |

| Lipocrine | AChE + ROS | Sub-nanomolar | Dual CAS/PAS binding; potent mitochondrial antioxidant[4]. |

| 6-Cl-THA-Memantine | AChE + NMDAR | < 0.1 nM | Synergistic blockade of ACh hydrolysis and glutamate excitotoxicity[6]. |

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies required to validate the biochemical efficacy of 6-Cl-THA and its MTDL derivatives. The experimental choices are grounded in established causality.

Protocol 1: In Vitro AChE Inhibition Kinetics (Modified Ellman’s Assay)

Causality & Rationale: Ellman's assay provides a continuous, real-time colorimetric readout of enzyme velocity. AChE cleaves the synthetic substrate acetylthiocholine (ATCh) into thiocholine. The free sulfhydryl group of thiocholine acts as a nucleophile, attacking 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to release the 5-thio-2-nitrobenzoate (TNB) anion. TNB absorbs strongly at 412 nm.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: pH 8.0 ensures the optimal ionization state of the catalytic triad (His440 must be deprotonated for nucleophilic attack by Ser203)[2].

-

Enzyme-Inhibitor Pre-incubation: In a 96-well microplate, combine 160 µL of buffer, 10 µL of human recombinant AChE (0.03 U/mL), and 10 µL of 6-Cl-THA (serial dilutions from 10

to 10 -

Indicator Addition: Add 10 µL of DTNB (3 mM final concentration).

-

Reaction Initiation: Add 10 µL of ATCh (15 mM) to initiate the reaction.

-

Data Acquisition: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate spectrophotometer. Calculate the initial velocity (

) from the linear portion of the curve to determine the IC

Diagram 2: Chemical workflow of the modified Ellman's Assay for AChE kinetics.

Protocol 2: Thioflavin T (ThT) Assay for AChE-Induced Aβ Aggregation

Causality & Rationale: Thioflavin T (ThT) is a molecular rotor. In an aqueous environment, its internal rings rotate freely, quenching its fluorescence. When ThT intercalates into the rigid cross-β-sheet architecture of amyloid fibrils, this rotation is sterically locked, forcing the molecule into a highly fluorescent planar conformation. This provides a self-validating readout of whether a 6-Cl-THA MTDL successfully blocked the PAS-induced aggregation of Aβ[1].

Step-by-Step Methodology:

-

Peptide Preparation: Dissolve Aβ

or Aβ -

Incubation Matrix: In a dark microcentrifuge tube, mix 2 µL of Aβ (final concentration 50 µM), 2 µL of AChE (final concentration 2.30 µM), and 2 µL of the 6-Cl-THA hybrid inhibitor (100 µM) in 0.2 M phosphate buffer (pH 8.0).

-

Fibrillogenesis: Incubate the mixture at room temperature for 24 hours to allow AChE-chaperoned fibril formation.

-

Fluorescence Tagging: Add 50 µL of 3 µM ThT in 50 mM glycine-NaOH buffer (pH 8.5) to the mixture. Causality: The alkaline pH ensures ThT remains uncharged, optimizing its intercalation into the hydrophobic pockets of the β-sheets.

-

Measurement: Measure fluorescence using a spectrofluorometer (Excitation: 440 nm; Emission: 490 nm). A reduction in fluorescence compared to the AChE+Aβ control confirms the PAS-blocking efficacy of the inhibitor.

Conclusion

The substitution of a single chlorine atom onto the tacrine scaffold represents a masterclass in rational drug design. By manipulating the electronic distribution of the acridine ring, 6-chlorotacrine achieves near-perfect thermodynamic complementarity with the AChE Catalytic Anionic Site. Today, its utility extends far beyond simple enzyme inhibition; it is the cornerstone of the Multi-Target-Directed Ligand strategy, enabling the creation of sophisticated molecular machines capable of simultaneously halting cholinergic degradation, oxidative stress, and amyloidogenic cascades.

References

-

Marine Natural Products, Multitarget Therapy and Repurposed Agents in Alzheimer's Disease National Institutes of Health (NIH) / PMC[Link]

-

Binding of tacrine and 6-chlorotacrine by acetylcholinesterase ResearchGate[Link]

-

Toward a Rational Design of Multitarget-Directed Antioxidants: Merging Memoquin and Lipoic Acid Molecular Frameworks Journal of Medicinal Chemistry (ACS Publications)[Link]

-

Acetylcholinesterase: A Versatile Template to Coin Potent Modulators of Multiple Therapeutic Targets Accounts of Chemical Research (ACS Publications)[Link]

-

Combination of Memantine and 6-Chlorotacrine as Novel Multi-Target Compound against Alzheimer's Disease PubMed (NIH) [Link]

- CN102617465A - Tacrine-caffeic acid hetero-blends, their preparation method and medicinal compositions Google Patents (Citing Hu et al., J. Med. Chem. 2002)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. CN102617465A - Tacrine-caffeic acid hetero-blends, their preparation method and medicinal compositions - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Marine Natural Products, Multitarget Therapy and Repurposed Agents in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combination of Memantine and 6-Chlorotacrine as Novel Multi-Target Compound against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Binding Affinity of 9-Amino-6-Chloro-1,2,3,4-Tetrahydroacridine to Butyrylcholinesterase: A Technical Whitepaper on Multi-Target-Directed Ligands

Abstract

The compound 9-amino-6-chloro-1,2,3,4-tetrahydroacridine (commonly known as 6-chlorotacrine) is a highly potent, reversible inhibitor of cholinesterase enzymes. While historically celebrated for its picomolar to low-nanomolar affinity for acetylcholinesterase (AChE), its interaction with butyrylcholinesterase (BChE) has become a focal point in modern neuropharmacology. This whitepaper dissects the structural mechanics, quantitative binding affinities, and kinetic validation protocols surrounding 6-chlorotacrine and its role as a foundational pharmacophore in Multi-Target-Directed Ligands (MTDLs) for Alzheimer's disease (AD).

The Pharmacological Imperative: Targeting BChE in Advanced Pathology

In healthy neural architectures, AChE is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). However, as Alzheimer's disease progresses, AChE levels in the central nervous system drop by up to 85%, while BChE levels paradoxically increase or remain stable, taking over the burden of ACh breakdown[1].

Consequently, selective AChE inhibitors lose their clinical efficacy in advanced pathological stages. 6-chlorotacrine possesses a baseline half-maximal inhibitory concentration (IC50) for human BChE (hBChE) of approximately 500 nM[1]. By utilizing 6-chlorotacrine as an anchoring pharmacophore, researchers can synthesize hybrid molecules that achieve highly potent, dual-site inhibition of both AChE and BChE, effectively restoring cholinergic transmission[2].

Structural Dynamics: 9-Amino-6-Chloro-1,2,3,4-Tetrahydroacridine

The binding affinity of 6-chlorotacrine to BChE is dictated by its unique molecular topology. The addition of the electron-withdrawing chlorine atom at position 6 of the tetrahydroacridine ring fundamentally alters the electron distribution across the benzene ring[3]. This modification significantly enhances

Unlike AChE, which features a narrow gorge lined with aromatic residues, the BChE active site gorge is wider due to the substitution of several bulky aromatic amino acids with smaller aliphatic residues (e.g., Phe288 and Phe295 in AChE are replaced by Leu286 and Val288 in BChE).

When utilized in MTDL design, the primary amino group of 6-chlorotacrine serves as the optimal attachment point for a chemical tether[4]. This allows the 6-chlorotacrine moiety to anchor deeply within the Catalytic Anionic Site (CAS), while the tether spans the gorge, allowing a secondary ligand to interact with the Peripheral Anionic Site (PAS)[4].

Fig 1: Dual-site binding mechanism of 6-chlorotacrine MTDLs in the BChE gorge.

Quantitative Binding Profiles: Monomer vs. MTDL Hybrids

The rational design of 6-chlorotacrine hybrids has successfully pushed BChE binding affinities from the sub-micromolar range into the low nanomolar range. The table below synthesizes the comparative binding affinities of the 6-chlorotacrine monomer against several state-of-the-art MTDL hybrids.

| Compound / Ligand | Target Enzyme | IC50 (hAChE) | IC50 (hBChE) | Fold-Increase in BChE Affinity (vs Monomer) |

| 6-Chlorotacrine (Monomer) | AChE / BChE | ~14.5 nM | ~500 nM | N/A (Baseline) |

| Hybrid 13b (Benzohomoadamantane-tethered) | AChE / BChE / NMDA | 0.33 nM | 21 nM | ~24-fold increase |

| Hybrid K1384 (Scutellarin-tethered) | AChE / BChE / Antioxidant | < 31.0 nM | 174 nM | ~2.8-fold increase |

| Hybrid 12c (TPPU-tethered) | AChE / BChE / sEH | 4.12 nM | 179 nM | ~2.8-fold increase |

Data aggregated from authoritative in vitro assays utilizing human recombinant enzymes[1],[4],[2].

Experimental Methodology: Self-Validating BChE Kinetic Assay

To accurately quantify the binding affinity (IC50) and determine the exact mechanism of inhibition (competitive, non-competitive, or mixed), a modified Ellman’s spectrophotometric assay must be employed[2].

This protocol is designed as a self-validating system : it does not merely output an arbitrary IC50 value, but utilizes multi-concentration substrate plotting to mathematically prove the physical binding mode.

Step-by-Step Protocol & Causality

-

Buffer Preparation & Environmental Control :

-

Action: Prepare 0.1 M phosphate buffer adjusted to pH 8.0.

-

Causality: This specific pH mimics the physiological environment while optimizing the ionization state of the BChE catalytic triad (Ser-His-Glu). Deviations in pH will alter the protonation of the 6-chlorotacrine primary amine, artificially skewing binding affinity data.

-

-

Enzyme-Inhibitor Pre-Incubation :

-

Action: Incubate 0.05 U/mL of hBChE with varying concentrations of the 6-chlorotacrine ligand for 10 to 15 minutes at 37°C.

-

Causality: 6-chlorotacrine and its bulky MTDL derivatives often exhibit slow-binding kinetics due to the time required to navigate the enzyme gorge. Pre-incubation ensures the system reaches a thermodynamic steady-state of the enzyme-inhibitor complex before introducing competitive substrate pressure.

-

-

Addition of Chromogenic Reporter :

-

Action: Add 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to a final concentration of 0.3 mM.

-

Causality: DTNB acts as the reporting molecule. It is chemically inert toward the enzyme's active site but reacts instantaneously with free sulfhydryl groups.

-

-

Reaction Initiation via Specific Substrate :

-

Action: Introduce Butyrylthiocholine (BTC) to initiate the reaction.

-

Causality: BTC is selectively hydrolyzed by BChE (unlike acetylthiocholine). Upon cleavage, it releases thiocholine. The free sulfhydryl group of thiocholine reacts with DTNB to yield the 5-thio-2-nitrobenzoate anion.

-

-

Kinetic Spectrophotometry :

-

Action: Measure the continuous increase in absorbance at 412 nm for 5 minutes.

-

Causality: The 5-thio-2-nitrobenzoate anion exhibits peak optical absorbance exactly at 412 nm. The rate of color formation is directly proportional to BChE enzymatic velocity.

-

-

Self-Validation via Lineweaver-Burk Analysis :

-

Action: Repeat the assay across at least four different substrate (BTC) concentrations. Plot

versus -

Causality: A single IC50 is relative. The Lineweaver-Burk plot self-validates the assay: if the lines intersect on the y-axis, it proves the 6-chlorotacrine ligand is successfully competing for the Catalytic Anionic Site (CAS). If they intersect in the second quadrant, it proves a mixed-type inhibition, confirming the ligand is successfully spanning both the CAS and PAS[2].

-

Fig 2: Self-validating modified Ellman’s assay workflow for BChE kinetics.

Rational Design Mechanics: Linker Length Optimization

The intrinsic binding affinity of 6-chlorotacrine to BChE can be manipulated by adjusting the aliphatic or heteroatomic linker used in MTDLs. Because the BChE gorge is wider and slightly structurally divergent from AChE, linker length is the primary variable dictating PAS engagement.

For instance, in benzohomoadamantane-chlorotacrine hybrids, elongating the tether chain drastically improves hBChE inhibitory activity. Studies demonstrate that longer tethers yield a 5- to 23-fold greater BChE affinity, proving that the secondary moiety requires sufficient spatial freedom to establish stable hydrophobic interactions at the mouth of the BChE gorge[1]. Conversely, if the linker is too rigid or short, the 6-chlorotacrine anchor is pulled out of optimal

References

-

A novel class of multitarget anti-Alzheimer benzohomoadamantane‒chlorotacrine hybrids modulating cholinesterases and glutamate NMDA receptors Source: IRIS-AperTO / PubMed URL:[Link]

-

Tetrahydrobenzo[h][1,6]naphthyridine–6-chlorotacrine hybrids as a new family of anti-Alzheimer agents Source: Universitat de Barcelona (UB.edu) URL:[Link]

-

Discovery and In Vivo Proof of Concept of a Highly Potent Dual Inhibitor of Soluble Epoxide Hydrolase and Acetylcholinesterase for the Treatment of Alzheimer's Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Novel Tacrine-Scutellarin Hybrids as Multipotent Anti-Alzheimer's Agents: Design, Synthesis and Biological Evaluation Source: MDPI URL:[Link]

- Tacrine-caffeic acid hetero-blends, their preparation method and medicinal compositions (CN102617465A)

Sources

Molecular Docking Studies of 9-Amino-6-Chloro-1,2,3,4-Tetrahydroacridine Derivatives: A Guide to Rational Inhibitor Design

An In-Depth Technical Guide

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on conducting and interpreting molecular docking studies of 9-amino-6-chloro-1,2,3,4-tetrahydroacridine derivatives targeting cholinesterases. We move beyond a simple procedural list to explain the scientific rationale behind each step, ensuring a robust and self-validating workflow for the discovery of potential therapeutics for neurodegenerative diseases like Alzheimer's.

Strategic Imperative: Targeting Cholinesterase in Alzheimer's Disease

Alzheimer's disease (AD) is a devastating neurodegenerative disorder characterized by a progressive decline in cognitive function and memory.[1][2] A cornerstone of symptomatic treatment has been the "cholinergic hypothesis," which posits that a deficiency in the neurotransmitter acetylcholine (ACh) is a key contributor to the cognitive symptoms of AD.[3] The enzymes responsible for the hydrolysis of ACh, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), have thus become critical therapeutic targets.[4]

Tacrine (9-amino-1,2,3,4-tetrahydroacridine) was the first cholinesterase inhibitor approved by the FDA for AD treatment, validating this therapeutic approach.[5] However, its clinical use was limited by factors such as hepatotoxicity. This has spurred the development of new derivatives, including 9-amino-6-chloro-1,2,3,4-tetrahydroacridine, with the aim of improving efficacy and safety profiles.[6][7] Molecular docking is an indispensable computational tool in this endeavor, offering a powerful method to predict how these novel ligands will interact with their protein targets, thereby accelerating the drug discovery and optimization cycle.[8]

The Scientific Foundation: Understanding the Key Players

A successful docking study is predicated on a deep understanding of the ligand, the target, and the computational method that bridges them.

The Target: The Acetylcholinesterase (AChE) Active Site Gorge

The structure of human AChE is well-characterized, featuring a deep and narrow gorge, approximately 20 Å long, that leads to the active site. This gorge is not a simple tunnel but a highly specific environment lined with aromatic residues. For docking studies, two key regions within this gorge are of paramount importance:

-

Catalytic Active Site (CAS): Located at the bottom of the gorge, the CAS contains the catalytic triad (Ser203, His447, Glu334) responsible for acetylcholine hydrolysis. It also includes crucial aromatic residues like Trp86 and Tyr337 that engage in π-π stacking interactions with the quaternary ammonium group of acetylcholine.

-

Peripheral Anionic Site (PAS): Situated at the entrance of the gorge, the PAS is rich in aromatic residues such as Tyr72, Asp74, Trp286, and Tyr341.[9] The PAS plays a dual role: it transiently traps acetylcholine before it proceeds to the CAS and is also implicated in the pathological aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[10]

Therefore, ligands that can simultaneously interact with both the CAS and PAS are highly sought after as they may offer dual benefits: inhibiting ACh hydrolysis and preventing Aβ aggregation.

The Ligands: 9-Amino-6-Chloro-1,2,3,4-Tetrahydroacridine Derivatives

The tacrine scaffold is a privileged structure for AChE inhibition. The rationale for its derivatization, specifically with a 6-chloro substituent, is based on established Structure-Activity Relationships (SAR):

-

Acridine Core: The planar, tricyclic aromatic system is ideal for engaging in π-π stacking and hydrophobic interactions with the aromatic residues lining the AChE gorge.

-

9-Amino Group: This exocyclic amino group can act as a hydrogen bond donor or acceptor, forming critical interactions within the active site.

-

6-Chloro Substituent: The addition of an electron-withdrawing group like chlorine can modulate the electronic properties of the acridine ring system. SAR studies have suggested that such substituents in the 6-position can favorably influence binding affinity.[6][7]

The Method: The Predictive Power of Molecular Docking

Molecular docking simulates the interaction between a small molecule (ligand) and a protein (receptor) to predict the most likely binding pose and its associated binding affinity.[8] The process relies on two core components:

-

Search Algorithm: This component explores the vast conformational space of the ligand within the defined binding site to generate numerous possible binding poses. The Lamarckian Genetic Algorithm, used in popular software like AutoDock, is a common and effective choice.[4]

-

Scoring Function: This function evaluates each generated pose and assigns a score, typically an estimate of the free energy of binding (ΔG), measured in kcal/mol.[4] Lower (more negative) scores indicate a more favorable predicted binding affinity.

A Self-Validating Protocol for Molecular Docking

This section details a rigorous, step-by-step workflow. The causality behind each step is explained to foster a deep understanding of the process, and a mandatory validation step is included to ensure the trustworthiness of the results.

Step 1: Target Protein Preparation

-

Objective: To prepare a clean, chemically correct, and computationally ready receptor structure.

-

Causality: The quality of the initial protein structure directly dictates the accuracy of the docking results. Artifacts from the crystallization process must be removed, and the correct protonation states must be assigned.

-

Detailed Protocol:

-

Obtain Crystal Structure: Download the 3D crystal structure of human AChE from the Protein Data Bank (PDB). A high-resolution structure complexed with a known inhibitor is ideal, for example, PDB ID: 4EY7 , which shows AChE in complex with donepezil.[1][9]

-

Clean the Structure: Using molecular modeling software (e.g., BIOVIA Discovery Studio, Schrödinger Maestro), remove all non-essential components from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand (donepezil in the case of 4EY7).[1][4]

-

Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. This is critical for defining hydrogen bonding networks.

-

Assign Charges: Assign partial atomic charges to all atoms in the protein (e.g., Gasteiger charges). This is essential for the scoring function to calculate electrostatic interactions.[4]

-

Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps.

-

Step 2: Ligand Preparation

-

Objective: To generate a low-energy, 3D conformation of the 9-amino-6-chloro-1,2,3,4-tetrahydroacridine derivative(s) with correct chemical properties.

-

Causality: The ligand's input geometry, charge distribution, and defined flexibility are crucial for an accurate simulation.

-

Detailed Protocol:

-

Generate 3D Structure: Use a chemical drawing tool (e.g., ChemDraw) to create the 2D structure of the ligand and then convert it to a 3D structure.

-

Energy Minimization: Perform a full geometry optimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[4]

-

Assign Charges and Define Torsions: Assign partial charges to the ligand atoms. Critically, identify and define all rotatable bonds (torsion angles) to allow the search algorithm to explore conformational flexibility during docking.[4]

-

Step 3: Docking Simulation and Grid Definition

-

Objective: To define the search space for the docking simulation and execute the algorithm.

-

Causality: The simulation must be constrained to the biologically relevant active site to be efficient and produce meaningful results. The parameters of the algorithm determine the thoroughness of the search.

-

Detailed Protocol:

-

Define the Binding Site: Identify the active site of AChE. The most reliable method is to use the coordinates of the co-crystallized ligand (e.g., donepezil in 4EY7) as the center of the binding site.[1][4]

-

Generate Grid Box: Create a 3D grid box around the defined binding site. The box must be large enough to encompass the entire active site gorge, including both the CAS and PAS, to allow for the discovery of all potential binding modes.

-

Configure Docking Parameters: Select the docking algorithm (e.g., Lamarckian Genetic Algorithm). Set the parameters, such as the number of docking runs (e.g., 10-50), population size, and the maximum number of energy evaluations.[4]

-

Execute Docking: Run the docking simulation for each prepared ligand against the prepared AChE target.

-

Step 4: Mandatory Protocol Validation via Re-Docking

-

Objective: To verify that the chosen docking protocol can accurately reproduce an experimentally determined binding mode.

-

Trustworthiness: This is the most critical step for ensuring the self-validating nature of the workflow. A protocol that cannot replicate a known result cannot be trusted to predict new ones.

-

Detailed Protocol:

-

Extract Native Ligand: From the original, unaltered PDB file (e.g., 4EY7), extract the coordinates of the co-crystallized inhibitor (donepezil).

-

Re-Dock: Dock this extracted native ligand back into the prepared AChE structure using the exact same protocol (grid box, parameters) established in Step 3.

-

Calculate RMSD: Superimpose the re-docked pose of the ligand onto its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

-

Benchmark for Success: An RMSD value of less than 2.0 Å is considered a successful validation.[11] This confirms that the docking protocol is reliable and can be confidently applied to the novel 9-amino-6-chloro-1,2,3,4-tetrahydroacridine derivatives.

-

Caption: Molecular Docking Workflow from Preparation to Analysis.

Data Interpretation and Visualization

The output of a docking simulation is rich with data that must be carefully analyzed to extract meaningful insights.

Quantitative Analysis

The primary quantitative output is the binding affinity or docking score. These results should be tabulated for clear comparison between different derivatives and against known reference compounds.

| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues (AChE) | Primary Interaction Type(s) |

| Reference: Donepezil | -10.8[1] | Trp286, Tyr341, Phe338, Trp86, His447 | π-π Stacking, Hydrogen Bond |

| Reference: Tacrine | (Varies) | Trp86, Phe338, His447 | π-π Stacking, Hydrogen Bond |

| Derivative 1 | (Predicted Value) | (e.g., Trp86, Tyr337, Trp286) | (e.g., π-π Stacking) |

| Derivative 2 | (Predicted Value) | (e.g., His447, Tyr72, 6-Cl with Phe295) | (e.g., H-Bond, Halogen/Hydrophobic) |

Qualitative and Visual Analysis

-

Binding Pose: Use molecular visualization software (e.g., PyMOL, Discovery Studio) to inspect the top-ranked binding pose. Observe how the ligand orients itself within the active site gorge. Does it span the distance between the CAS and PAS?

-

Molecular Interactions: Generate 2D and 3D interaction diagrams to pinpoint specific contacts.

-

Hydrogen Bonds: Look for H-bonds between the 9-amino group and key residues like His447.

-

π-π Stacking: Visualize the stacking of the acridine core against the aromatic side chains of Trp86, Tyr337, and Trp286.

-

Hydrophobic Interactions: Identify contacts between the tetrahydro- ring or the 6-chloro substituent and hydrophobic pockets within the active site.

-

Caption: Key Ligand-Receptor Interactions within the AChE Gorge.

Conclusion and Future Outlook

Molecular docking provides an invaluable, resource-efficient platform for screening and prioritizing novel 9-amino-6-chloro-1,2,3,4-tetrahydroacridine derivatives as potential cholinesterase inhibitors. By following a rigorous and self-validating protocol, researchers can generate reliable hypotheses about the binding modes and relative affinities of their compounds, guiding synthetic efforts toward molecules with enhanced potency and optimized interactions.

The insights gained from these in silico studies are not an end point but a critical starting point. The most promising candidates identified through docking must be advanced to experimental validation, including:

-

Chemical Synthesis: Synthesizing the prioritized compounds.[6][7]

-

In Vitro Enzyme Assays: Experimentally determining the IC₅₀ values against AChE and BChE to confirm the computational predictions.

-

Molecular Dynamics (MD) Simulations: For top candidates, MD simulations can provide a more dynamic and nuanced understanding of ligand binding and complex stability over time.

By integrating robust computational predictions with empirical testing, the drug discovery pipeline for next-generation Alzheimer's therapeutics can be significantly streamlined and empowered.

References

- Current time information in Rome, IT. (n.d.). Google.

- Benchchem. (n.d.). Application Notes and Protocols for Molecular Docking Studies of Novel Cholinesterase Inhibitors.

- Zaheer-ul-Haq, Q., & Jabeen, I. (2010). Benchmarking docking and scoring protocol for the identification of potential acetylcholinesterase inhibitors. Journal of Molecular Graphics and Modelling, 29(1), 137-145.

- Mateev, E., et al. (2022). Benchmarking Docking Protocols for Virtual Screenings of Novel Acetylcholinesterase Inhibitors. Indian Journal of Pharmaceutical Sciences, 84(3), 555-565.

- ResearchGate. (n.d.). 9-Amino-6,8-dichloro-1,2,3,4-tetrahydroacridine 18, homotacrine hybrids 19.

- Ahmad, S., et al. (2023). Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. PMC.

- Bentham Science Publishers. (2025). Innovative Approaches in Molecular Docking for the Discovery of Novel Inhibitors Against Alzheimer's Disease.

- Singh, S., et al. (2018). Molecular Docking Studies, Bioactivity Score Prediction, Drug Likeness Analysis of GSK-3 β Inhibitors: A Target Protein Involved in Alzheimer's Disease. Journal of Young Pharmacists, 10(2), 142-147.

- Doytchinova, I., et al. (2018). Acetylcholinesterase inhibitors selected by docking-based screening – proof-of-concept study.

- ResearchGate. (n.d.). The validation of accuracy and performance of the docking protocol. a 4EY6 (RMSD = 0.1273 Ǻ).

- Remelli, M., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). PMC.

- Geromichalou, V., & Geromichalos, G. (2023). A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. MDPI.

- Makhaeva, G. F., et al. (2023). Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease. Frontiers in Pharmacology, 14.

- Recanatini, M., et al. (2000). SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues. Journal of Medicinal Chemistry, 43(10), 2007-2018.

- Fadda, A. A., et al. (2024).

- Siddiqui, S., et al. (2020). Molecular docking, synthesis and biological evaluation of phenacyl derivatives of 9-aminoacridine as anti-Alzheimer. Pakistan Journal of Pharmaceutical Sciences, 33(2), 659-668.

- Kumar, A., et al. (2012). Synthesis and anticancer study of 9-aminoacridine derivatives. Bioorganic & Medicinal Chemistry Letters, 22(2), 957-961.

- Siddiqui, S., et al. (2020). Molecular docking, synthesis and biological evaluation of phenacyl derivatives of 9-aminoacridine as anti-Alzheimer's agent. Pakistan Journal of Pharmaceutical Sciences, 33(2), 659-668.

- Szymański, P., et al. (2024). A Novel Tetrahydroacridine Derivative with Potent Acetylcholinesterase Inhibitory Properties and Dissociative Capability against Aβ42 Fibrils Confirmed by In Vitro Studies. MDPI.

- Shutske, G. M., et al. (1989). 9-Amino-1,2,3,4-tetrahydroacridin-1-ols: synthesis and evaluation as potential Alzheimer's disease therapeutics. Journal of Medicinal Chemistry, 32(8), 1805-1813.

- Recanatini, M., et al. (2000). SAR of 9-Amino-1,2,3,4-tetrahydroacridine-Based Acetylcholinesterase Inhibitors: Synthesis, Enzyme Inhibitory Activity, QSAR, and Structure-Based CoMFA of Tacrine Analogues. Journal of Medicinal Chemistry, 43(10), 2007-2018.

- Kumar, A., et al. (2012). Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents. Arabian Journal of Chemistry, 5(2), 221-227.

- Shutske, G. M., et al. (1989). 9-Amino-1,2,3,4-tetrahydroacridin-1-ols. Synthesis and evaluation as potential Alzheimer's disease therapeutics. Journal of Medicinal Chemistry, 32(8), 1805-1813.

Sources

- 1. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Benchmarking docking and scoring protocol for the identification of potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Frontiers | Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease [frontiersin.org]

- 6. SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benthamscience.com [benthamscience.com]

- 9. pjps.pk [pjps.pk]

- 10. ddg-pharmfac.net [ddg-pharmfac.net]

- 11. ijpsonline.com [ijpsonline.com]

Technical Monograph: 9-Amino-6-chloro-1,2,3,4-tetrahydro-acridine (Tacrine) in Alzheimer’s Therapeutics

Executive Summary

9-amino-1,2,3,4-tetrahydroacridine (Tacrine, cognex) represents the foundational prototype of the cholinergic intervention strategy for Alzheimer’s Disease (AD). Approved by the FDA in 1993, it validated the "Cholinergic Hypothesis"—the postulate that cognitive decline in AD is driven by a deficit in acetylcholine (ACh). While clinically discontinued in 2013 due to significant hepatotoxicity and poor bioavailability, Tacrine remains a critical reference compound in medicinal chemistry.[1] It serves as the structural backbone for novel "hybrid" ligands (e.g., bis-tacrines) designed to target the peripheral anionic site (PAS) of acetylcholinesterase.

This guide provides a rigorous technical analysis of Tacrine’s mechanism, a validated chemical synthesis protocol, and the metabolic pathways responsible for its limiting toxicity.

Chemical Pharmacology & Mechanism of Action

Structural Determinants

Tacrine is a planar, tricyclic acridine derivative. Its lipophilic nature allows rapid blood-brain barrier (BBB) penetration. Unlike later generation organophosphates, Tacrine is a reversible, non-competitive inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Binding Kinetics

Tacrine binds to the active site of AChE via hydrophobic interactions and

-

Selectivity: Poor. It inhibits BChE with equal or greater potency than AChE (

nM range for both). -

Allosteric Modulation: Evidence suggests Tacrine also interacts with the M1/M2 muscarinic receptors and acts as a weak antagonist at NMDA receptors, contributing to a complex neuropharmacological profile.

Mechanism Visualization

The following diagram illustrates the cholinergic synapse and the specific intervention point of Tacrine.

Figure 1: Mechanism of Action. Tacrine reversibly inhibits AChE, preventing the hydrolysis of Acetylcholine and increasing synaptic residence time.[2][3]

The Hepatotoxicity Challenge (Metabolic Failure)

The clinical failure of Tacrine was driven by dose-dependent elevation of serum aminotransferases (ALT/AST), occurring in ~30-50% of patients. This is not a direct effect of the parent molecule but a result of bioactivation.

Metabolic Pathway (CYP1A2)

Tacrine undergoes extensive first-pass metabolism in the liver, primarily catalyzed by Cytochrome P450 1A2 (CYP1A2) .

-

Hydroxylation: Tacrine is converted to 1-hydroxy-tacrine (stable metabolite).

-

Dehydrogenation: A fraction is converted into a reactive quinone methide intermediate.

-

Adduct Formation: This electrophilic species covalently binds to hepatic proteins (thiol groups), triggering immune-mediated hepatotoxicity and oxidative stress.

Figure 2: Metabolic Bioactivation. The conversion of Tacrine to a reactive quinone methide via CYP1A2 drives liver toxicity.

Experimental Protocols

For researchers synthesizing derivatives or using Tacrine as a positive control, the following protocols are standardized.

Chemical Synthesis: Friedländer Annulation

The most efficient route utilizes the condensation of cyclohexanone with an ortho-amino nitrile.

Reaction Scheme: 2-Aminobenzonitrile + Cyclohexanone + Lewis Acid → Tacrine[1]

Protocol:

-

Reagents: Mix 2-aminobenzonitrile (10 mmol) and cyclohexanone (15 mmol) in dry toluene (20 mL).

-

Catalyst: Add anhydrous Aluminum Chloride (

, 15 mmol) or Zinc Chloride ( -

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). -

Workup:

-

Cool to room temperature.

-

Basify with 10% NaOH solution to pH 10–11 (precipitates aluminum salts).

-

Extract with Chloroform (

, 3x). -

Dry organic layer over anhydrous

and evaporate.

-

-

Purification: Recrystallize from Acetone/Hexane or purify via flash chromatography.

-

Yield: Typically 70–85%.

In Vitro Assay: Modified Ellman’s Method

To determine

Materials:

-

Enzyme: Acetylcholinesterase (Electrophorus electricus or Human Recombinant), 0.1 U/mL in phosphate buffer.

-

Substrate: Acetylthiocholine Iodide (ATChI), 0.5 mM.

-

Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), 0.3 mM.

-

Buffer: 0.1 M Sodium Phosphate, pH 8.0.[4]

Step-by-Step Workflow:

-

Blanking: In a 96-well plate, add 140

L Buffer + 20 -

Inhibitor Addition: Add 10

L of Tacrine (dissolved in DMSO/Buffer) at varying concentrations ( -

Incubation: Incubate at

for 10 minutes to allow enzyme-inhibitor binding. -

Initiation: Add 10

L of ATChI substrate.[4] -

Measurement: Immediately monitor absorbance at 412 nm for 5 minutes (Kinetic mode).

-

Calculation:

Note: The yellow color results from the reaction of thiocholine (product) with DTNB to form the thionitrobenzoate anion.

Comparative Data Analysis

Tacrine's limitations become clear when compared to second-generation AChEIs.

| Feature | Tacrine (Cognex) | Donepezil (Aricept) | Rivastigmine (Exelon) |

| Chemical Class | Acridine | Piperidine | Carbamate |

| Inhibition Type | Reversible, Non-competitive | Reversible, Competitive | Pseudo-irreversible |

| Half-life ( | 2–3 hours (Requires QID dosing) | 70 hours (QD dosing) | 1.5 hours |

| AChE vs BChE | Non-selective (1:1) | Highly AChE Selective | Dual Inhibitor |

| Hepatotoxicity | High (Common) | Rare | Rare |

| Brain Bioavailability | Low (<5% without carrier) | High | Moderate |

References

-

Summers, W. K., et al. (1986). Oral Tetrahydroaminoacridine in Long-Term Treatment of Senile Dementia, Alzheimer Type. The New England Journal of Medicine. Link

-

Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. Link

-

Knapp, M. J., et al. (1994). A 30-Week Randomized Controlled Trial of High-Dose Tacrine in Patients with Alzheimer's Disease. JAMA. Link

-

Watkins, P. B., et al. (1994). Hepatotoxic effects of tacrine administration in patients with Alzheimer's disease. JAMA. Link

-

Soukup, O., et al. (2013). The different effects of tacrine and 7-methoxytacrine on acetylcholinesterase and butyrylcholinesterase. Neurochemistry International. Link

Sources

An In-depth Technical Guide to the Chemical Stability of 9-amino-6-chloro-1,2,3,4-tetrahydroacridine at Physiological pH

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical stability of 9-amino-6-chloro-1,2,3,4-tetrahydroacridine, a heterocyclic compound of interest in pharmaceutical research. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the potential degradation pathways of this molecule under physiological pH conditions. It outlines a systematic approach to evaluating its stability, including the design of forced degradation studies and the development of a stability-indicating analytical method. While specific experimental data for this particular analog is not extensively available in public literature, this guide synthesizes information on the parent compound, tacrine, and the known effects of chloro-substitution on similar aromatic systems to provide a robust framework for its stability assessment.

Introduction: The Significance of Chemical Stability in Drug Development

The intrinsic chemical stability of a drug candidate is a critical attribute that profoundly influences its safety, efficacy, and shelf-life. A thorough understanding of a molecule's degradation profile under various environmental conditions, particularly at physiological pH (typically 7.4), is paramount during the pre-formulation and formulation development stages. This knowledge enables the identification of stable storage conditions, the selection of appropriate formulation excipients, and the development of robust analytical methods for quality control.

This guide focuses on 9-amino-6-chloro-1,2,3,4-tetrahydroacridine, a derivative of tacrine (9-amino-1,2,3,4-tetrahydroacridine). Tacrine was the first centrally-acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease. The introduction of a chloro-substituent at the 6-position of the acridine ring can modulate the molecule's physicochemical properties, including its lipophilicity, basicity, and, consequently, its chemical stability. Therefore, a dedicated stability investigation is warranted.

Physicochemical Properties of 9-amino-6-chloro-1,2,3,4-tetrahydroacridine

A fundamental understanding of the physicochemical properties of 9-amino-6-chloro-1,2,3,4-tetrahydroacridine is essential for designing and interpreting stability studies.

| Property | Value/Information | Source |

| Chemical Formula | C₁₃H₁₃ClN₂ | [1] |

| Molecular Weight | 232.71 g/mol | [1] |

| Appearance | Solid | [1] |

| pKa | Not experimentally determined in the provided search results. The pKa of the parent compound, tacrine, is approximately 9.9. The electron-withdrawing nature of the chloro group is expected to slightly decrease the basicity of the amino group and the ring nitrogen, thus lowering the pKa. | |

| Solubility | The hydrochloride salt of tacrine is soluble in water. The solubility of the 6-chloro derivative at physiological pH needs to be experimentally determined to ensure homogeneity during stability studies. | [2] |

Potential Degradation Pathways at Physiological pH

Based on the chemical structure of 9-amino-6-chloro-1,2,3,4-tetrahydroacridine and the known degradation patterns of related compounds, two primary degradation pathways are anticipated at physiological pH: hydrolysis and oxidation.

Hydrolytic Degradation

The 9-aminoacridine scaffold is known to be susceptible to hydrolysis at the C9-N bond, leading to the formation of the corresponding 9-acridone derivative. This reaction is pH-dependent. At physiological pH, the equilibrium between the protonated and unprotonated forms of the 9-amino group will influence the rate of hydrolysis. The electron-withdrawing chloro group at the 6-position may influence the electron density at the C9 position, potentially affecting the rate of nucleophilic attack by water or hydroxide ions.

Caption: Proposed hydrolytic degradation pathway.

Oxidative Degradation

Forced degradation studies on tacrine have shown its susceptibility to oxidation, resulting in the formation of mono-, di-, or tri-oxygenated products. The tetrahydroaromatic ring and the aromatic rings of 9-amino-6-chloro-1,2,3,4-tetrahydroacridine are potential sites for oxidation. The presence of the chloro-substituent could influence the regioselectivity of the oxidation. Common oxidants in pharmaceutical preparations include peroxides, which can be present as impurities in excipients.

Caption: Proposed oxidative degradation pathway.

Experimental Design for a Comprehensive Stability Study

A well-designed stability study is crucial to accurately assess the chemical stability of 9-amino-6-chloro-1,2,3,4-tetrahydroacridine at physiological pH.

Materials and Reagents

-

9-amino-6-chloro-1,2,3,4-tetrahydroacridine (of high purity)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

HPLC grade acetonitrile and water

-

Other reagents as required for the analytical method

Forced Degradation Studies

Forced degradation (stress testing) is essential to identify potential degradation products and to develop a stability-indicating analytical method.

| Stress Condition | Proposed Protocol |

| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. |

| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours. |

| Neutral Hydrolysis | Dissolve the compound in purified water and heat at 60°C for 24 hours. |

| Oxidative Degradation | Treat the compound with 3% H₂O₂ at room temperature for 24 hours. |

| Photostability | Expose the solid compound and a solution in phosphate buffer (pH 7.4) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. |

| Thermal Degradation | Heat the solid compound at 60°C for 48 hours. |

Stability Study at Physiological pH

This study will determine the degradation kinetics under conditions mimicking the physiological environment.

Protocol:

-

Prepare a stock solution of 9-amino-6-chloro-1,2,3,4-tetrahydroacridine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Dilute the stock solution with pre-warmed phosphate buffer (0.1 M, pH 7.4) to a final concentration suitable for analysis (e.g., 100 µg/mL).

-

Incubate the solution in a constant temperature bath at 37°C.

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

-

Immediately quench any further degradation by cooling the sample and, if necessary, neutralizing it.

-

Analyze the samples using a validated stability-indicating HPLC method.

Development and Validation of a Stability-Indicating Analytical Method

A stability-indicating method is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and detect the presence of its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable choice for this purpose.

Chromatographic Conditions (Proposed)

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 3.0)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV-Vis spectrophotometry (likely in the range of 240-350 nm based on the acridine chromophore)

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Method Validation

The analytical method must be validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose. The validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the main peak from any degradation product peaks in the forced degradation samples.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Data Interpretation and Reporting

The stability of 9-amino-6-chloro-1,2,3,4-tetrahydroacridine at physiological pH will be determined by monitoring the decrease in its concentration over time. The degradation kinetics can be modeled (e.g., zero-order, first-order) to determine the rate constant and half-life (t₁/₂) of the compound under these conditions.

The chromatograms from the forced degradation studies will reveal the number and relative abundance of degradation products. The stability-indicating nature of the HPLC method will be confirmed if all degradation product peaks are well-resolved from the parent compound peak.

Illustrative Data Summary Table:

| Time (hours) | Concentration of 9-amino-6-chloro-1,2,3,4-tetrahydroacridine (µg/mL) | % Remaining | Degradation Product 1 (Area) | Degradation Product 2 (Area) |

| 0 | 100.0 | 100.0 | 0 | 0 |

| 2 | 98.5 | 98.5 | 1500 | 500 |

| 4 | 97.1 | 97.1 | 3000 | 1000 |

| 8 | 94.2 | 94.2 | 5800 | 2000 |

| 12 | 91.5 | 91.5 | 8500 | 3000 |

| 24 | 83.7 | 83.7 | 16300 | 6000 |

| 48 | 70.1 | 70.1 | 29900 | 12000 |

| 72 | 58.9 | 58.9 | 41100 | 18000 |

Conclusion and Recommendations

This technical guide provides a comprehensive framework for assessing the chemical stability of 9-amino-6-chloro-1,2,3,4-tetrahydroacridine at physiological pH. The primary anticipated degradation pathways are hydrolysis of the C9-amino bond and oxidation of the ring system. A systematic approach involving forced degradation studies and a long-term stability study at physiological pH, coupled with a validated stability-indicating HPLC method, is essential for a thorough evaluation.

The insights gained from such studies are critical for making informed decisions during drug development, including formulation design, packaging selection, and the establishment of appropriate storage conditions and shelf-life for any potential pharmaceutical product containing this molecule. It is strongly recommended that the proposed experimental plan be executed to generate robust and reliable stability data for 9-amino-6-chloro-1,2,3,4-tetrahydroacridine.

References

Sources

Technical Guide: 9-Amino-6-chloro-1,2,3,4-tetrahydro-acridine (Tacrine) Modulation of Amyloid-Beta Aggregation

[1][2][3]

Executive Summary

9-amino-6-chloro-1,2,3,4-tetrahydro-acridine, commonly known as Tacrine (THA) , was the first FDA-approved cholinesterase inhibitor for Alzheimer’s Disease (AD).[1][2] While its clinical use has waned due to hepatotoxicity, it remains a critical pharmacophore scaffold in modern drug discovery.

This guide analyzes Tacrine’s mechanistic impact on Amyloid-Beta (A

Part 1: Molecular Mechanism

The Cholinesterase-Amyloid Cascade

To understand Tacrine's effect on aggregation, one must first understand the "non-cholinergic" function of AChE. AChE does not merely hydrolyze acetylcholine; it acts as a pathological chaperone for A

-

PAS Interaction: The Peripheral Anionic Site (PAS) of AChE interacts with A

peptides.[4] -

** conformational Change:** This interaction stabilizes the A

intermediate, accelerating the transition from random coil to -

Tacrine’s Limitation: Unmodified Tacrine binds tightly to the Catalytic Active Site (CAS) but does not sufficiently bridge to the PAS. Therefore, while it boosts cholinergic transmission, unmodified Tacrine is a weak inhibitor of A

self-aggregation (typically <30% inhibition at 100 -

The Hybrid Solution: Modern drug design links Tacrine (CAS binder) with a PAS-binding moiety (e.g., lipoic acid, melatonin, or quinoline) via a spacer. These "Dual Binding Site Inhibitors" (DBSIs) sterically block the AChE-A

interface, potently inhibiting aggregation.

Mechanistic Pathway Diagram

The following diagram illustrates the interaction between AChE, A

Figure 1: Mechanism of AChE-induced A

Part 2: Experimental Validation (ThT Fluorescence Assay)

The Thioflavin T (ThT) assay is the gold standard for monitoring amyloid fibrillization kinetics in real-time. ThT exhibits enhanced fluorescence (Ex 440nm / Em 485nm) only when bound to amyloid

Critical Pre-requisite: Monomerization

Expertise Note: A common failure point in this assay is the presence of pre-formed oligomers in the A

Protocol: Kinetic Monitoring of A Aggregation

Materials

-

Peptide: Recombinant A

(lyophilized). -

Solvent: HFIP (Sigma-Aldrich).

-

Compound: Tacrine hydrochloride (or derivative).

-

Buffer: 10 mM PBS (pH 7.4).

Workflow Steps

-

Peptide Pre-treatment (Day 1):

-

Dissolve lyophilized A

in HFIP to 1 mM. -

Incubate at room temperature (RT) for 2 hours to dissolve pre-existing aggregates.

-

Aliquot into microcentrifuge tubes.

-

Evaporate HFIP under a stream of nitrogen gas or in a fume hood overnight to obtain a peptide film.

-

Store films at -80°C.

-

-

Assay Preparation (Day of Experiment):

-

Resuspension: Dissolve the A

film in dry DMSO to 5 mM (ensure <1% final DMSO concentration in assay). -

Dilution: Dilute A

to 25 -

ThT Addition: Add ThT to a final concentration of 10-20

M .[11]

-

-

Plate Setup:

-

Use a black, clear-bottom 96-well plate (prevents cross-talk).[8]

-

Control Wells: A

(25 -

Test Wells: A

(25 -

Blanks: Buffer + ThT (background subtraction).

-

-

Measurement:

-

Seal plate to prevent evaporation.[9]

-

Incubate at 37°C with orbital shaking (shaking promotes fibrillization).

-

Read fluorescence every 10–30 minutes for 24–48 hours.

-

Settings: Ex: 440 nm | Em: 485 nm.

-

Assay Workflow Diagram

Figure 2: Step-by-step workflow for the Thioflavin T (ThT) fluorescence aggregation assay.

Part 3: Data Interpretation & Comparative Efficacy

Analyzing the Kinetic Curve

A typical aggregation curve follows a sigmoidal pattern with three phases. Tacrine derivatives affect these phases differently:

-

Lag Phase: The nucleation period. Effective inhibitors (Hybrids) significantly extend this phase.

-

Log (Growth) Phase: Rapid fibril elongation. Inhibitors reduce the slope (rate) of this phase.

-

Plateau Phase: Maximum fibril density. Inhibitors reduce the maximum fluorescence intensity (

).

Comparative Data: Tacrine vs. Hybrids

The table below synthesizes data from multiple studies comparing unmodified Tacrine against Tacrine-based Multi-Target Directed Ligands (MTDLs).

| Compound | Target Mechanism | AChE | A |

| Tacrine (Reference) | CAS Inhibition | ~100 - 200 | 20 - 30% (Weak) |

| Tacrine-Melatonin | CAS + Antioxidant | ~5 - 10 | 65 - 80% |

| Tacrine-Lipoic Acid | CAS + PAS + Antioxidant | ~0.25 | > 80% |

| Tacrine-Quinoline | CAS + PAS + Metal Chelation | ~35 | ~93% |

*Note: Aggregation inhibition values are approximate, typically measured at 10-20

Key Insight: Unmodified Tacrine is often used as a negative control or baseline in these assays. It shows minimal effect on self-aggregation because it lacks the hydrophobic or aromatic tail required to intercalate into the

Part 4: Structural Analysis (TEM)

While ThT provides kinetic data, Transmission Electron Microscopy (TEM) provides structural validation.

-

Control (A

only): Shows dense, long, unbranched fibrils (amyloid plaques). -

Tacrine-Treated: May show a slight reduction in density but fibrils remain.

-

Hybrid-Treated: Shows amorphous aggregates or short "proto-fibrils," indicating successful arrest of the fibrillization process.

Protocol Snapshot:

-

Take 10

L of end-point assay sample. -

Place on Formvar/carbon-coated copper grid (400 mesh).

-

Stain with 1% Uranyl Acetate for 60 seconds.

-

Image at 80-100 kV.

References

-

Fernández-Bachiller, M. I., et al. (2009). "Novel Tacrine-Melatonin Hybrids as Dual-Acting Drugs for Alzheimer Disease." ChemMedChem.

-

Inestrosa, N. C., et al. (1996). "Acetylcholinesterase accelerates assembly of amyloid-beta-peptides into Alzheimer's fibrils: possible role of the peripheral site of the enzyme."[5] Neuron.

-

Camps, P., & Muñoz-Torrero, D. (2002). "Cholinergic drugs in Alzheimer's disease." Mini Reviews in Medicinal Chemistry.

-

Bartolini, M., et al. (2003). "Insight into the kinetic mechanism of acetylcholinesterase-induced amyloid-beta aggregation." Biochemical Society Transactions.

-

BenchChem. (2025).[8] "Application Note & Protocol: Thioflavin T Assay for Evaluating the Efficacy of PPI-1019 in Inhibiting Amyloid-Beta Aggregation."

-

Bio-Protocol. (2018). "α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay."

Sources

- 1. Tacrine-Based Hybrids: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase Inhibitors with Photoswitchable Inhibition of β-Amyloid Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. u-picardie.fr [u-picardie.fr]

- 7. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. protocols.io [protocols.io]

- 10. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

- 12. bio-protocol.org [bio-protocol.org]

- 13. mdpi.com [mdpi.com]

Thermodynamic properties of 9-amino-6-chloro-1,2,3,4-tetrahydro-acridine

[1][2][3]

Executive Summary & Compound Identity

9-amino-6-chloro-1,2,3,4-tetrahydro-acridine (6-Chlorotacrine) is a centrally active cholinesterase inhibitor.[1][2][3] Structurally derived from Tacrine (1,2,3,4-tetrahydroacridin-9-amine) by chlorination at the C-6 position, this modification significantly alters its thermodynamic binding signature and lipophilicity profile.[1][2][3] While Tacrine was the first FDA-approved drug for Alzheimer's Disease (AD), the 6-chloro derivative exhibits higher potency and distinct physicochemical characteristics relevant to drug development and formulation.[1][2]

| Property | Data |

| Common Name | 6-Chlorotacrine |

| CAS Registry | 5778-84-7 |

| Molecular Formula | |

| Molecular Weight | 232.71 g/mol |

| Primary Target | Acetylcholinesterase (AChE) |

| Thermodynamic Class | Enthalpy-driven hydrophobic binder |

Physicochemical Thermodynamics

Fundamental Constants

The introduction of the chlorine atom at position 6 introduces an electron-withdrawing group that modulates the electron density of the acridine ring system, affecting both the pKa and the lipophilicity compared to the parent Tacrine.

-

Lipophilicity (LogP):

-

Value:

(Calculated) -

Context: The 6-chloro substituent increases the partition coefficient relative to Tacrine (LogP

).[1][2][3] This shift (

-

-

Dissociation Constant (pKa):

-

Value:

(Base, estimated) -

Mechanism: The ring nitrogen (N-10) is the protonation site.[1][2][3] The electron-withdrawing nature of the chlorine at C-6 slightly reduces the basicity compared to Tacrine (pKa 9.8), stabilizing the neutral form slightly more at physiological pH, though the molecule remains predominantly cationic at pH 7.4.

-

Solid-State Thermodynamics

Understanding the solid-state behavior is critical for stability and formulation.[1][2][3] While specific DSC data for the 6-chloro derivative is proprietary, its behavior is inferred from the close structural analog Tacrine HCl.[3]

-

Melting Point:

-

Polymorphism:

-

Like Tacrine HCl, the 6-chloro derivative is prone to hydrate formation.[2][3] Tacrine HCl forms a stable monohydrate and dihydrate.[3] The 6-chloro analog likely follows this trend, where water molecules bridge the charged amine and chloride counter-ions in the lattice.

-

Thermodynamic Driver: Dehydration is an endothermic process (

), typically occurring between 100–140°C prior to melting.[1][2][3]

-

Thermodynamics of Ligand-Receptor Binding

The superior potency of 6-Chlorotacrine over Tacrine is rooted in its binding thermodynamics.[1][2][3][4] The binding event is characterized by a "sandwich" interaction within the active site of AChE.

Binding Free Energy ( )

6-Chlorotacrine binds to AChE with high affinity (

-

Calculated

: -

Relative Affinity (

): 6-Chlorotacrine binds more strongly than Tacrine by approximately -0.7 kcal/mol .[1][2][3][5] This energy difference drives the 10-20 fold increase in potency observed in inhibition assays.[1][2]

Enthalpic vs. Entropic Contributions

The binding is enthalpy-driven with a favorable entropic contribution from hydrophobicity.[1][2][3]

-

Enthalpy (

):- Stacking: The tricyclic acridine ring intercalates between the aromatic rings of Trp84 and Phe330 in the AChE active site.[1][3]

-

Halogen Bonding/Van der Waals: The C-6 chlorine atom occupies a specific hydrophobic pocket (involving Trp432 and Met436), creating additional Van der Waals contacts that are absent in Tacrine.[1][2][3] This specific interaction is the primary source of the

advantage.

-

Entropy (

):-

Desolvation: The hydrophobic chlorine atom displaces ordered water molecules from the active site gorge.[3] The release of these water molecules into the bulk solvent provides a favorable entropic gain.

-

Figure 1: Thermodynamic cycle of 6-Chlorotacrine binding to AChE.[1][2][3] The binding is driven by enthalpic gains from stacking and entropic gains from water displacement.

Experimental Protocols for Thermodynamic Characterization

To validate these properties in a laboratory setting, the following protocols are recommended. These methods prioritize data integrity and reproducibility.[3]

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for directly measuring

Protocol:

-

Preparation:

-

Titration:

-

Load enzyme into the sample cell and ligand into the syringe.

-

Perform 20 injections of 2

L each at 25°C. -

Spacing: 180 seconds between injections to allow return to baseline.

-

-

Analysis:

Solubility & LogP Determination (Shake-Flask Method)

Protocol:

-

Saturation: Add excess 6-Chlorotacrine solid to phosphate-buffered saline (pH 7.4) and n-octanol in separate vials.[1][2][3]

-

Equilibration: Shake at 25°C for 24 hours.

-

Phase Separation: Centrifuge to separate undissolved solid (aqueous) or immiscible layers (LogP).[1][2][3]

-

Quantification: Analyze the supernatant/phase concentration using HPLC-UV (detection at 240 nm or 324 nm).

-

Calculation:

Figure 2: Standard workflow for thermodynamic solubility determination.

References

-

PubChem. (2025).[2][3][6] 6-Chlorotacrine | C13H13ClN2.[1][2][3][7] National Library of Medicine.[3] [Link]

-

Wlodek, S. T., et al. (1996).[2][3][8] Binding of tacrine and 6-chlorotacrine by acetylcholinesterase.[1][2][3][5][9] Biopolymers. [Link]

-

Recanatini, M., et al. (2000).[3] SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors. Journal of Medicinal Chemistry. [Link]

-

Komloova, M., et al. (2018).[3] Cholinesterase Inhibitor 6-Chlorotacrine - In Vivo Toxicological Profile. Current Alzheimer Research. [Link]

-

Sorrenti, M., et al. (2012).[3] Solid-state characterization of tacrine hydrochloride. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

- 1. Pyrano[3,2-c]quinoline-6-chlorotacrine hybrid, 27.2HCl - CAS号 1185886-25-2 - 摩熵化学 [molaid.com]

- 2. 6-Chlorotacrine | C13H13ClN2 | CID 10399068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-四氢吖啶 盐酸盐 水合物 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Binding of tacrine and 6-chlorotacrine by acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 9-アミノ-1,2,3,4-テトラヒドロアクリジン 塩酸塩 水和物 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 9-Amino-6-chloro-1,2,3,4-tetrahydro-acridine | 5778-84-7 [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pyrano[3,2-c]quinoline-6-chlorotacrine hybrids as a novel family of acetylcholinesterase- and beta-amyloid-directed anti-Alzheimer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocol for 9-amino-6-chloro-1,2,3,4-tetrahydro-acridine from anthranilic acid

This guide details the optimized synthesis protocol for 9-amino-6-chloro-1,2,3,4-tetrahydroacridine (commonly known as 6-Chlorotacrine ), a potent acetylcholinesterase (AChE) inhibitor derived from the Tacrine scaffold.[1]

Technical Application Note: Synthesis of 9-Amino-6-chloro-1,2,3,4-tetrahydroacridine

Executive Summary & Retrosynthetic Analysis

The synthesis of 6-chlorotacrine is a classic example of the Friedländer quinoline synthesis , adapted for a tetrahydroacridine core.[1] While the user prompt suggests "anthranilic acid" as the starting material, the specific introduction of the chlorine atom at the C6 position of the acridine ring necessitates the use of 4-chloroanthranilic acid (2-amino-4-chlorobenzoic acid) as the precise regiochemical precursor.[1]

The synthesis proceeds in two critical phases:

-

Cyclodehydration & Chlorination: Condensation of the anthranilic acid derivative with cyclohexanone using phosphorus oxychloride (

) to form the 6,9-dichloro intermediate.[1] -

Amination: Nucleophilic aromatic substitution (

) of the C9-chloro substituent with an ammonia source to yield the final amine.

Retrosynthetic Scheme

Figure 1: Retrosynthetic disconnection showing the modified Friedländer route.

Critical Reagents & Material Selection

To ensure high yield and purity, the selection of the correct anthranilic acid isomer is paramount.

| Reagent | Grade/Specification | Role | CAS No. |

| 2-Amino-4-chlorobenzoic acid | >98% HPLC | Core Precursor .[1] Note: This specific isomer yields the 6-chloro acridine product due to the ring-closure orientation.[1] | 89-77-0 |

| Cyclohexanone | ACS Reagent, Dry | Cyclization Partner .[1] Must be free of water to prevent POCl3 hydrolysis. | 108-94-1 |

| Phosphorus Oxychloride ( | Reagent Plus, 99% | Cyclodehydrating & Chlorinating Agent .[1] Freshly distilled if yellowed. | 10025-87-3 |

| Phenol | Crystalline, >99% | Solvent/Catalyst for amination.[1] Facilitates nucleophilic attack. | 108-95-2 |

| Urea | Reagent Grade | Ammonia Source (Alternative to ammonia gas/pressure).[1] | 57-13-6 |

Expert Insight: Do not use unsubstituted anthranilic acid unless you intend to synthesize Tacrine (non-chlorinated).[1] The chlorine atom is difficult to introduce regioselectively after the acridine ring is formed.

Detailed Experimental Protocol

Phase A: Synthesis of 6,9-Dichloro-1,2,3,4-tetrahydroacridine

This step combines the Friedländer condensation and chlorination in a "one-pot" procedure using

Mechanism:

The amino group of the benzoic acid condenses with the ketone carbonyl, while the

Protocol:

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a

drying tube (or nitrogen inlet). -

Charging: Add 2-amino-4-chlorobenzoic acid (17.2 g, 100 mmol) and cyclohexanone (10.5 mL, 100 mmol).

-

Activation: Carefully add

(50 mL) to the mixture. Caution: Exothermic reaction. -

Reaction: Heat the mixture to reflux (approx. 110–120 °C) in an oil bath for 3 hours . The suspension will dissolve to form a dark solution.

-

Quenching (Critical Safety Step):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly onto 500 g of crushed ice/water with vigorous stirring. Warning: Hydrolysis of excess

is violent and releases HCl gas. -